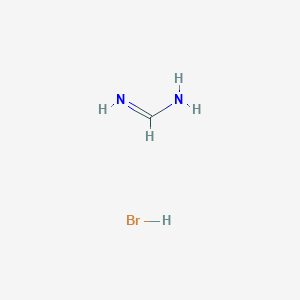

Formamidine Hydrobromide

Beschreibung

Formamidine Hydrobromide (FABr), with the chemical formula CH5BrN2 and molecular weight 124.97 g/mol, is a bromide salt of formamidine. It is widely utilized as a precursor material in perovskite solar cells (PSCs) due to its role in tuning crystal structures and optoelectronic properties . Its CAS registry number is 146958-06-7, and it typically appears as a white crystalline powder with a melting point of 133–140°C . FABr is sourced from suppliers like Tokyo Chemical Industry Co., Ltd., with purity grades exceeding 99.99% for high-performance applications . Safety data classify it as acutely toxic (oral, category 4) and a skin/eye irritant, requiring careful handling and storage .

Eigenschaften

IUPAC Name |

methanimidamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWANGZFTSGZRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146958-06-7 | |

| Record name | aminomethylideneazanium;bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Overview

The most established and industrially viable method for preparing formamidine hydrobromide involves the direct reaction of lime nitrogen (primarily calcium cyanamide) with hydrobromic acid. This method was detailed in a 1997 patent and represents a breakthrough in producing stable halo-formamidine salts without the need for free cyanamide as an intermediate.

Chemical Reaction and Process

- Starting Materials: Lime nitrogen (calcium cyanamide containing calcium oxide and minor impurities) and hydrobromic acid (preferably azeotropic solution containing 48% hydrogen bromide).

- Procedure: Granular lime nitrogen is added to hydrobromic acid with stirring. The acid reacts with calcium cyanamide, converting calcium and other metal compounds into their respective halides and forming bromo-formamidine hydrobromide in solution.

- Reaction Conditions:

- Acid quantity must be at least sufficient to convert all calcium compounds and provide two molecules of acid per cyanamide molecule.

- Acid is typically used in 20-30% excess to ensure complete reaction.

- Temperature is preferably maintained at or below 35 °C to minimize hydrolysis and decomposition, with cooling applied due to the exothermic nature of the reaction.

- Post-Reaction: Solid carbonaceous matter is separated, yielding a solution of bromo-formamidine hydrobromide.

Advantages

- Avoids the instability and handling difficulties of free cyanamide.

- Uses commercially available lime nitrogen, which can be sourced from various industrial processes (Frank-Caro, Polzenius).

- Produces a stable, well-crystallized product suitable for storage and further chemical transformations.

Stability and Properties

- The hydrobromide salt is stable under dry conditions but sensitive to moisture and heat.

- Decomposition occurs above ~70 °C in moist conditions.

- The compound can be converted back to free cyanamide by appropriate treatment (e.g., with sodium bicarbonate).

Alternative Synthetic Routes Involving Formamidine Salts

While the lime nitrogen route is predominant, other synthetic methods involve the preparation of formamidine salts through reactions of formamidines with hydrobromic acid or related electrophiles.

Electrophilic Substitution and Salt Formation

- Formamidines can be protonated or alkylated by hydrobromic acid or alkyl bromides to yield this compound salts.

- For example, heating a toluene solution of formamidine with allyl bromide or 3-bromo-2-methylpropene leads to imidazolinium salts via protonation and cyclization, releasing hydrobromic acid which forms the hydrobromide salt of formamidine.

- These reactions typically require elevated temperatures (110-135 °C) and extended reaction times (24-36 hours).

- Yields are generally high (66-95%), demonstrating the efficiency of these electrophilic substitution routes.

Reaction Parameters and Optimization

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Acid Concentration | Commercial hydrobromic acid, ~48% HBr | Azeotropic hydrobromic acid preferred for economic and practical reasons |

| Acid Quantity | 20-30% molar excess relative to cyanamide | Ensures complete conversion of calcium compounds and formation of this compound |

| Temperature | ≤ 35 °C (preferably) | Lower temperatures preferred to avoid hydrolysis and decomposition; cooling required due to exothermic reaction |

| Reaction Time | Variable, depending on scale and conditions | Longer times at lower temperatures; shorter at higher temperatures but risk decomposition |

| Lime Nitrogen Quality | Free of calcium chloride preferred | Minimizes contamination and improves purity |

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Lime Nitrogen + Hydrobromic Acid | Lime nitrogen (calcium cyanamide) + 48% HBr | Stirring, ≤35 °C, acid excess 20-30% | High yield, stable crystalline salt | Industrially scalable, avoids free cyanamide handling |

| Electrophilic Substitution | Formamidine + Allyl bromide or 3-bromo-2-methylpropene | Heating 110-135 °C, 24-36 h | 66-95% yield | One-pot synthesis, forms imidazolinium salts and hydrobromide salt |

| Formamidine Salts from Formamidines | Formamidine derivatives + HBr or related electrophiles | Variable, often reflux or heating | High purity salts | Useful for specialized synthetic applications |

Analyse Chemischer Reaktionen

Thermal Decomposition Pathways

Formamidine hydrobromide undergoes complex degradation at elevated temperatures:

Primary Reactions

-

Sym-triazine Formation :

Dominates in acidic or iodide-rich environments (e.g., perovskite processing) .

-

Hydrogen Cyanide Release :

Decomposition Products by Temperature

| Temperature Range | Major Products | Byproducts |

|---|---|---|

| 60–100°C | Formamidine (CH₃N₂H₂), HBr | Trace NH₃ |

| 100–200°C | Sym-triazine (C₃H₃N₃), NH₃ | HCN, (HCN)₂ |

| >200°C | PbI₂ (in perovskites), CO/CO₂ | Nitrogen oxides (NOₓ) |

Transamination Reactions

In aliphatic amine environments (e.g., perovskite precursor solutions), this compound participates in reversible transimination:

This reaction generates methyl formamidinium (MFA⁺) isomers (cis and trans), which integrate into perovskite lattices as byproducts .

Stability in Solution

Stability depends on solvent acidity and halide content:

Solvent Effects

| Solvent | pH | FAHBr Stability | Key Observation |

|---|---|---|---|

| DMSO-d₆ | <2 | Low | Rapid hydrolysis to FAAc |

| HI (57% aq.) | <1 | Very low | Full decomposition in 1 hr at 80°C |

| DMF | Neutral | High | Stable for >24 hrs at 25°C |

Environmental Degradation

Exposure to moisture and oxygen triggers surface reactions in perovskite systems :

-

FA⁺ Dissolution :

-

Iodide Oxidation :

This dual mechanism drives phase segregation in Cs/FA perovskites, reducing device stability .

Wissenschaftliche Forschungsanwendungen

Perovskite Solar Cells

Formamidine hydrobromide is primarily utilized as a precursor material for the synthesis of formamidinium lead halide perovskites, such as FAPbBr₃ and mixed halides like FAPbIₓBr₁₋ₓ. These materials are pivotal in the development of high-efficiency solar cells due to their excellent light absorption properties and tunable bandgap.

Key Properties :

- Bandgap Adjustment : By varying the halide composition, researchers can tune the bandgap between approximately 1.55 eV and 2.3 eV, which is crucial for optimizing solar cell performance.

- Stability and Efficiency : Formamidinium-based perovskites exhibit improved stability compared to their methylammonium counterparts, making them suitable for commercial applications .

Light-Emitting Diodes (LEDs)

FABr has also been explored for use in light-emitting diodes (LEDs). The incorporation of formamidinium into the perovskite structure enhances the photoluminescence properties, leading to more efficient light emission. This application is particularly relevant in developing next-generation display technologies and solid-state lighting solutions .

High-Efficiency Solar Cells

A study conducted by Hanusch et al. demonstrated that incorporating FABr into perovskite solar cells resulted in a power conversion efficiency (PCE) exceeding 20%. The research highlighted the material's ability to form high-quality films with superior crystallinity, which is essential for efficient charge transport within the solar cell .

| Study Reference | PCE (%) | Notable Findings |

|---|---|---|

| Hanusch et al., 2014 | >20 | High-quality film formation; excellent charge transport properties |

| Eperon et al., 2014 | 18.2 | Tunable bandgap achieved through halide mixing |

| Jeon et al., 2015 | >20 | Stability improvements over traditional methylammonium-based cells |

Mixed Cation Perovskites

Research by Murugadoss et al. indicated that using FABr in mixed cation perovskites (FA/MA) significantly improved light stability and efficiency under operational conditions. The study found that the addition of FABr led to enhanced crystallization processes, resulting in larger grain sizes and fewer defects within the perovskite layer .

Wirkmechanismus

The mechanism of action of Formamidine Hydrobromide involves its interaction with molecular targets and pathways in biological systems. It is known to inhibit monoamine oxidase (MAO) activity, which affects neurotransmitter levels in the brain . Additionally, it acts as a respiratory uncoupler, disrupting mitochondrial function . These actions contribute to its biological and pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Counterion Effects : Bromide (Br⁻) in FABr yields smaller lattice parameters in perovskites compared to iodide (I⁻) in FAI, enabling narrower bandgaps (~1.6 eV for FABr-based perovskites vs. ~1.5 eV for FAI) .

- Stability : FABr-based perovskites exhibit enhanced moisture resistance compared to FAI due to stronger Pb-Br bonds .

- Synthesis : FAI is more prone to thermal decomposition during perovskite processing, whereas FABr remains stable up to 140°C .

Functional Analogs: Methylamine and Other Hydrobromides

FABr is often compared to methylamine hydrobromide (MABr) and other hydrobromide salts in optoelectronic applications:

Key Differences :

- Cation Size : Formamidine (HC(NH2)₂⁺) in FABr has a larger cationic radius than methylamine (CH3NH3⁺) in MABr, leading to improved thermal stability in perovskites .

- Functionality : MABr is primarily used for surface passivation in PSCs, while FABr serves as a bulk precursor .

- Toxicity : Arecoline Hydrobromide exhibits neurotoxic effects due to its alkaloid structure, unlike FABr’s industrial toxicity profile .

Biologische Aktivität

Formamidine Hydrobromide (CAS Number: 146958-06-7) is a compound with diverse biological activities, particularly noted for its role in biochemical reactions and as a precursor in various chemical syntheses. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and applications in scientific research.

Target Enzymes

this compound primarily interacts with monoamine oxidase (MAO) enzymes. By binding to these enzymes, it inhibits their activity, leading to increased levels of neurotransmitters such as norepinephrine, serotonin, and dopamine. This inhibition can significantly impact mood regulation and other nervous system functions.

Biochemical Pathways

The compound's action influences several biochemical pathways:

- Inhibition of MAO : Prevents the degradation of neurotransmitters, enhancing their availability.

- Cell Signaling Modulation : Alters gene expression and cellular metabolism through increased neurotransmitter levels .

Cellular Effects

The effects of this compound on various cell types include:

- Neurotransmitter Regulation : Elevated levels of neurotransmitters can enhance synaptic transmission and neuronal communication.

- Impact on Cell Metabolism : Changes in metabolic pathways due to altered neurotransmitter levels can influence energy production and cellular health.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its role as a precursor in the synthesis of perovskite materials for solar cells. Its bioavailability is contingent upon the efficiency of the fabrication processes used in these applications .

Dosage Effects in Animal Models

Research indicates that dosage significantly affects the biological activity of this compound:

- Low Doses : Effective in inhibiting MAO without notable adverse effects.

- High Doses : Associated with neurotoxicity and other adverse reactions .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of this compound:

Chemical Reactions Involving this compound

This compound undergoes various chemical reactions that are crucial for its applications:

- Oxidation : Converts to corresponding formamides.

- Reduction : Forms corresponding amines.

- Substitution Reactions : Engages with nucleophiles such as halides and hydroxides.

Common Reagents and Conditions

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Halides, hydroxides, amines |

Applications in Scientific Research

This compound has broad applications across various fields:

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental results for this compound’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.